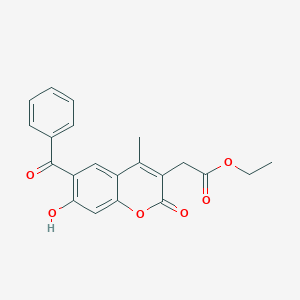
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Preparation Methods
The synthesis of Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . Common catalysts used in this reaction include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride, zinc chloride, and titanium tetrachloride . The reaction conditions often require heating and can be carried out in both homogeneous and heterogeneous systems.
Chemical Reactions Analysis
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate involves its interaction with various molecular targets. The compound’s biological activities are primarily attributed to its ability to inhibit enzymes such as DNA gyrase and cyclooxygenase . It also interacts with cellular pathways involved in oxidative stress and inflammation, leading to its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
Novobiocin: An antibiotic that inhibits DNA gyrase.
Dalbergin: A natural compound with antitumor and antibacterial activities.
Properties
CAS No. |
5852-02-8 |
|---|---|
Molecular Formula |
C21H18O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |
InChI |
InChI=1S/C21H18O6/c1-3-26-19(23)10-15-12(2)14-9-16(17(22)11-18(14)27-21(15)25)20(24)13-7-5-4-6-8-13/h4-9,11,22H,3,10H2,1-2H3 |
InChI Key |
OEPMMCBMWRVWJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)O)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















